molecular formula C19H23NO6 B14978495 4-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid

4-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid

Cat. No.: B14978495
M. Wt: 361.4 g/mol
InChI Key: HDHZUYKCECICBX-UHFFFAOYSA-N
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Description

4-({2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid is a synthetic organic compound featuring a coumarin-derived chromenyl core modified with methyl groups at positions 3, 4, and 6. The 7-position of the chromenyl group is linked via an ether bond to a propanoyl chain, which is further connected to a butanoic acid moiety through an amide bond. While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with analogs studied in medicinal chemistry.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

4-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]butanoic acid

InChI

InChI=1S/C19H23NO6/c1-10-11(2)19(24)26-17-12(3)15(8-7-14(10)17)25-13(4)18(23)20-9-5-6-16(21)22/h7-8,13H,5-6,9H2,1-4H3,(H,20,23)(H,21,22)

InChI Key

HDHZUYKCECICBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Attachment of the Propanoic Acid Moiety: The chromen-2-one core is then reacted with 2-bromo-propanoic acid in the presence of a base to form the 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid intermediate.

    Formation of the Final Compound: The intermediate is then coupled with 4-aminobutanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-2-one core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound, potentially converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the propanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the chromen-2-one core.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on substituents, molecular features, and inferred properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Inferred Properties
4-({2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid (Target Compound) Not explicitly provided* ~375–400† Not provided - 3,4,8-Trimethyl-2-oxo-chromenyl
- Propanoyl-amide linker
- Butanoic acid terminus
Moderate lipophilicity due to methyl groups; potential for hydrogen bonding via COOH
USP Bendamustine Related Compound G C₁₆H₂₀ClN₃O₂S 353.86 Not provided - Chloroethyl-benzothiazine core
- Butanoic acid terminus
Likely cytotoxic (Bendamustine analog); higher polarity due to Cl and S atoms
2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid C₁₅H₁₄O₅ 274.28 374702-07-5 - Same chromenyl core as target
- Propanoic acid (shorter chain)
Lower molecular weight; reduced steric hindrance compared to target
3-{4,8,8-Trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}propanoic acid C₁₈H₂₀O₅ 316.36 956950-60-0 - Pyrano-chromenyl fused ring
- Propanoic acid terminus
Increased rigidity from fused pyran ring; altered solubility
2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid Not provided ~350–370† Not provided - Hexyl substituent at chromenyl 3-position Higher lipophilicity; potential for enhanced membrane permeability
4-[[2-(2,5,9-Trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]butanoic acid C₂₉H₂₇NO₇ 501.53 859117-58-1 - Furochromen core with phenyl group
- Acetyl-amide linker
Extended conjugation; possible π-π stacking interactions

*Molecular formula inferred as ~C₂₀H₂₃NO₇ based on structural analogs. †Estimated based on similar compounds in evidence.

Key Findings

Substituent Effects: The target compound’s 3,4,8-trimethyl chromenyl group likely enhances stability compared to unsubstituted coumarins, while the butanoic acid terminus may improve water solubility relative to shorter-chain analogs like the propanoic acid derivative (C₁₅H₁₄O₅) .

Ring System Modifications: The pyrano-chromenyl analog (C₁₈H₂₀O₅) introduces a fused pyran ring, reducing conformational flexibility and possibly altering binding affinity . The furochromen derivative (CAS 859117-58-1) incorporates a phenyl group and fused furan, which may enhance interactions with hydrophobic enzyme pockets .

Biological Implications :

  • While direct activity data are lacking, the target compound’s amide linker and carboxylate group suggest compatibility with protease targets or metal ion chelation, common in coumarin-based therapeutics .

Notes on Limitations

  • Data Gaps : Exact molecular parameters (e.g., CAS, MW) for the target compound are unavailable in the evidence; comparisons rely on structural analogs.
  • Contradictions : and highlight divergent pharmacological contexts (cytotoxic vs. coumarin-based activities), emphasizing the need for targeted assays.

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